5-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxamide is a compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 276.296 g/mol. The compound is characterized by a purity level typically around 95% and is utilized in various research applications due to its unique structural properties and biological activity.
This compound belongs to the class of heterocyclic compounds, specifically those containing oxazole and pyrazole moieties. Heterocycles are compounds that feature rings containing atoms of at least two different elements, which in this case are nitrogen and oxygen. The presence of these functional groups contributes to the compound's reactivity and interaction with biological systems.
The synthesis of 5-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. While specific synthetic pathways are not detailed in the available literature, compounds of similar structure are often synthesized through:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts would be crucial for optimizing yields but are not specified in the current sources .
The molecular structure of 5-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxamide can be represented using various chemical notation systems:
InChI=1S/C13H16N4O3/c1-9-12(7-15-20-9)13(18)16-10-6-14-17(8-10)11-2-4-19-5-3-11/h6-8,11H,2-5H2,1H3,(H,16,18)
CC1=C(C=NO1)C(=O)NC2=CN(N=C2)C3CCOCC3
These notations provide insight into the compound's connectivity and stereochemistry, which is essential for understanding its reactivity and interaction with biological targets.
The compound's structural data indicates a complex arrangement that allows for multiple points of interaction with biological molecules, making it a candidate for further pharmacological studies.
While specific chemical reactions involving 5-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxamide are not extensively documented in the literature, compounds with similar structures often participate in:
Further experimental studies would be necessary to elucidate its precise mechanism of action and potential therapeutic applications .
The physical properties of 5-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxamide include:
Chemical properties relevant to this compound include:
Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High Performance Liquid Chromatography) could provide further insights into its purity and structural integrity .
5-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxamide has potential applications in:
Given its unique structure and properties, this compound may play a significant role in advancing research across various fields including medicinal chemistry and biochemistry .
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1